

Technical Support Center: L2H17 Invasion Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L2H17

Cat. No.: B1193118

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing invasion assays to assess the effects of the chalcone derivative **L2H17** on cell invasion.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a Matrigel invasion assay?

A Matrigel invasion assay is a common in vitro method to evaluate the invasive potential of cells. It utilizes a Boyden chamber system with a filter insert coated with a layer of Matrigel, a reconstituted basement membrane extract. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel barrier and migrate through the pores of the filter towards the chemoattractant. The number of cells that have successfully invaded the lower surface of the filter is then quantified to determine the level of cell invasion.

Q2: How is **L2H17** typically incorporated into an invasion assay?

L2H17, a chalcone derivative with potential anti-cancer effects, is typically added to the cell suspension in the upper chamber of the Boyden chamber. This allows for the direct assessment of its impact on the invasive capabilities of the cells. A vehicle control (the solvent used to dissolve **L2H17**, e.g., DMSO) should always be run in parallel to ensure that the observed effects are due to the compound itself and not the solvent.

Q3: What are appropriate positive and negative controls for an **L2H17** invasion assay?

- **Negative Control:** Cells seeded in the upper chamber with serum-free or low-serum medium in both the upper and lower chambers. This establishes a baseline level of random, non-directed cell movement.
- **Positive Control:** Untreated (vehicle control) invasive cells seeded in the upper chamber with a chemoattractant (e.g., 10% FBS) in the lower chamber. This demonstrates the maximal invasive potential of the cells under the experimental conditions.
- **Experimental Group:** **L2H17**-treated cells in the upper chamber with a chemoattractant in the lower chamber. The results from this group are compared to the positive control to determine the inhibitory effect of **L2H17**.

Q4: What signaling pathways are potentially affected by **L2H17** in the context of cell invasion?

Studies have shown that **L2H17** can inhibit tumor promotion and progression by inactivating the NF- κ B and Akt signaling pathways. These pathways are known to regulate the expression of genes involved in cell proliferation, survival, and motility, including matrix metalloproteinases (MMPs) that are crucial for degrading the extracellular matrix during invasion.

Troubleshooting Guide

This guide addresses common issues encountered during invasion assays and provides potential solutions.

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Cell Invasion in Positive Control	1. Insufficient chemoattractant gradient.2. Cells have low intrinsic invasive potential.3. Matrigel layer is too thick or uneven.4. Incubation time is too short.5. Cell density is too low.	1. Increase the concentration of the chemoattractant (e.g., serum) in the lower chamber. Consider serum-starving the cells for 12-24 hours prior to the assay.2. Use a more aggressive cell line known for its invasive properties as a positive control. Ensure cells are from a low passage number.3. Optimize the Matrigel concentration and coating volume. Ensure the Matrigel is evenly spread and free of bubbles.4. Increase the incubation time (e.g., 24-48 hours), optimizing for your specific cell line.5. Increase the number of cells seeded in the upper chamber.
High Cell Invasion in Negative Control	1. Cells are detaching from the upper surface and falling through the pores.2. The chemoattractant is present in the upper chamber.	1. Ensure the cells are healthy and properly adhered before starting the assay. Use serum-free or low-serum medium in the upper chamber.2. Use fresh, serum-free medium in the upper chamber.
High Variability Between Replicates	1. Uneven cell seeding.2. Inconsistent Matrigel coating.3. Bubbles trapped under the Matrigel or the filter.	1. Thoroughly resuspend cells before seeding to ensure a homogenous cell suspension.2. Ensure a consistent and even coating of Matrigel on all inserts. Keep the plate level during coating and solidification.3. Carefully

inspect for and remove any bubbles before adding cells.

L2H17 Appears to be Toxic to Cells

1. The concentration of L2H17 is too high.
2. The solvent (e.g., DMSO) concentration is toxic.

1. Perform a dose-response curve to determine the optimal, non-toxic concentration of L2H17. An MTT or similar cell viability assay should be conducted in parallel.
2. Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all wells, including the vehicle control.

Experimental Protocols

General Matrigel Invasion Assay Protocol

This protocol provides a general framework for assessing the effect of **L2H17** on cell invasion. Optimization of cell number, **L2H17** concentration, and incubation time is crucial for each cell line.

Materials:

- Boyden chamber inserts (8 µm pore size)
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium (with serum as a chemoattractant)
- **L2H17** compound
- Vehicle control (e.g., DMSO)
- Cells of interest
- Cotton swabs

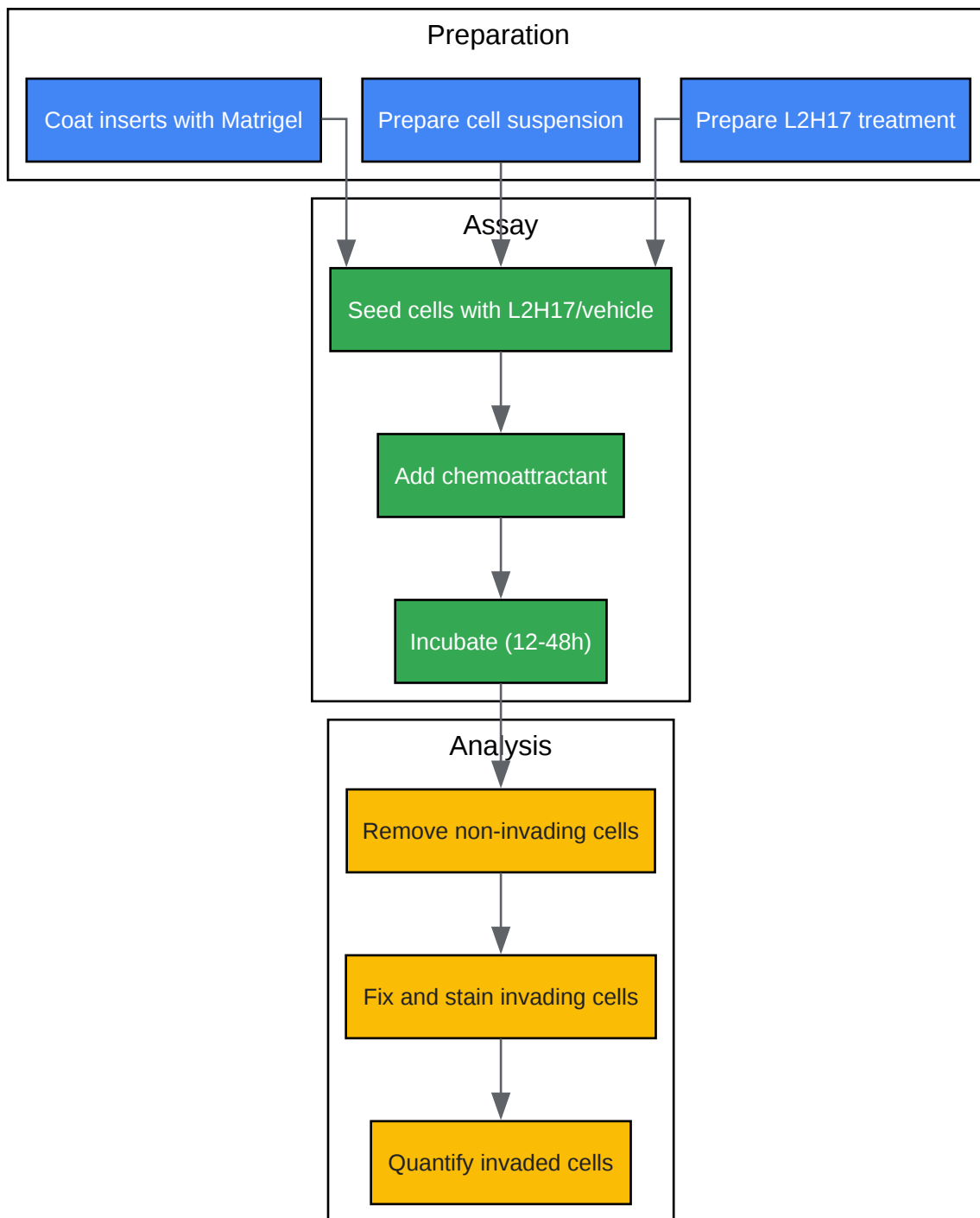
- Methanol
- Crystal Violet staining solution

Procedure:

- Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration. Add the diluted Matrigel to the upper chamber of the inserts and incubate for at least 2-4 hours at 37°C to allow for solidification.
- Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration as needed.
- **L2H17** Treatment: Prepare different concentrations of **L2H17** in serum-free medium. Add the **L2H17** solutions to the cell suspension and incubate for a pre-determined time. Remember to include a vehicle control.
- Seeding Cells: Add the **L2H17**-treated and control cell suspensions to the Matrigel-coated upper chambers.
- Setting up the Chemoattractant Gradient: Add complete medium (containing serum) to the lower chambers of the Boyden chamber.
- Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours.
- Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel from the upper surface of the filter.
- Staining and Quantification: Fix the invasive cells on the lower surface of the filter with methanol. Stain the cells with Crystal Violet solution. Wash the inserts to remove excess stain. Count the number of stained, invaded cells in several random fields under a microscope.

Visualizations

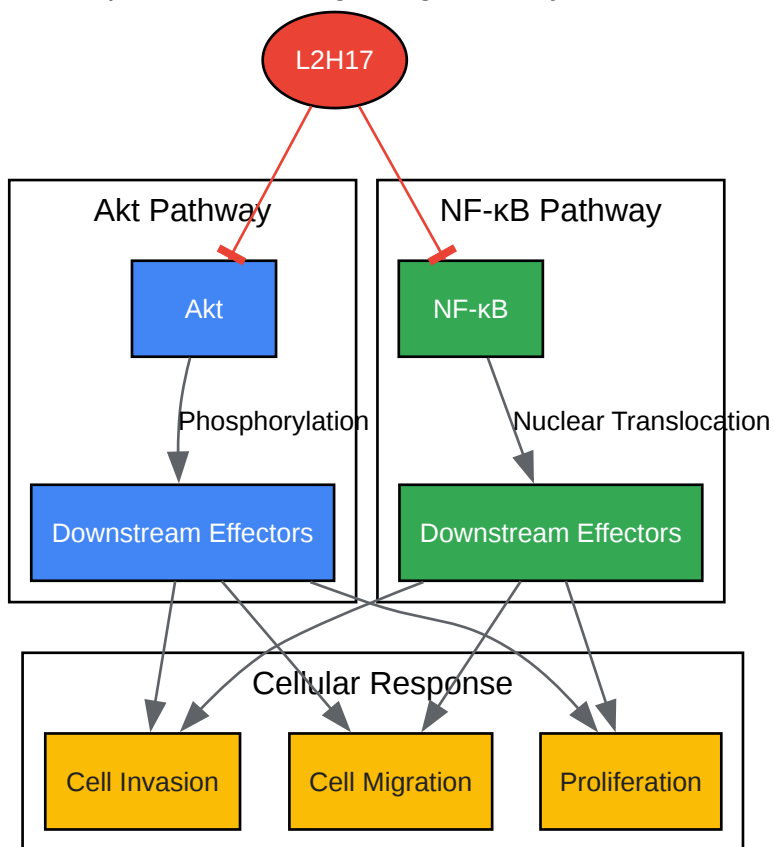
Experimental Workflow for L2H17 Invasion Assay



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Caption: Workflow for assessing **L2H17**'s effect on cell invasion.

Simplified L2H17 Signaling Pathway Inhibition



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Caption: **L2H17** inhibits Akt and NF-κB pathways to reduce invasion.

- To cite this document: BenchChem. [Technical Support Center: L2H17 Invasion Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193118#protocol-refinement-for-l2h17-invasion-assays\]](https://www.benchchem.com/product/b1193118#protocol-refinement-for-l2h17-invasion-assays)

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